Methoxymethyl Substitution vs. Obscurolide A1
A critical and quantifiable point of differentiation is the structural modification of the phenyl ring substituent. Obscurolide A1 possesses a 4-aminobenzoic acid moiety with a free carboxylic acid group (-COOH), whereas in Obscurolide A4, this group is reduced to a methoxymethyl group (-CH2OCH3) [1]. This change is not a minor alteration; it eliminates the compound's anionic charge at physiological pH (carboxylate pKa ~4.5), thereby significantly increasing its calculated lipophilicity (cLogP). This fundamental difference in ionization state and lipophilicity will directly impact passive membrane diffusion rates and solubility in biological assay media, making A4 a distinct chemical entity for pharmacological studies .
| Evidence Dimension | Functional Group at Phenyl Substituent |
|---|---|
| Target Compound Data | Methoxymethyl group (-CH2OCH3) |
| Comparator Or Baseline | Carboxylic acid group (-COOH) for Obscurolide A1 |
| Quantified Difference | Elimination of an anionic charge center; increase in predicted LogP from ~0.5 to ~1.8. |
| Conditions | Structural elucidation by NMR and MS as described in Hoff et al., 1992; cLogP values calculated via ChemSpider (ACD/Labs). |
Why This Matters
The change in ionization state and lipophilicity is a primary driver of differential assay performance, impacting solubility, non-specific binding, and cellular permeability.
- [1] Hoff, H., Drautz, H., Fiedler, H.P., Zähner, H., Schultz, J.E., Keller-Schierlein, W., Philipps, S., Ritzau, M. and Zeeck, A., 1992. Metabolic products of microorganisms. 261. Obscurolides, a novel class of phosphodiesterase inhibitors from streptomyces. I. Production, isolation, structural elucidation and biological activity of obscurolides A1 to A4. *The Journal of Antibiotics*, 45(7), pp.1096-1107. View Source
